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Compound of Interest

Compound Name: Ethyl 5-methylfuran-2-carboxylate

Cat. No.: B1276098

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 5-
methylfuran-2-carboxylate (CsH1003), a heterocyclic compound of interest in synthetic
chemistry and drug discovery. Due to the limited availability of directly published complete
experimental spectra for this specific molecule, this document presents a combination of
predicted data, analysis of structurally similar compounds, and generalized experimental
protocols. This approach offers a robust framework for the characterization and quality control
of Ethyl 5-methylfuran-2-carboxylate.

Molecular and Spectroscopic Data Summary

The following tables summarize the key physical properties and expected spectroscopic
characteristics of Ethyl 5-methylfuran-2-carboxylate.

Identifier Value Source

Molecular Formula CsH1003 PubChem[1]
Molecular Weight 154.16 g/mol PubChem[1]
CAS Number 14003-12-4 PubChem[1]

'H NMR (Proton Nuclear Magnetic Resonance) Data
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No direct experimental spectrum for Ethyl 5-methylfuran-2-carboxylate was found in the
public domain. The data below is an estimation based on the known spectrum of the closely
related Methyl 5-methylfuran-2-carboxylate and standard chemical shift predictions.

Predicted Coupling

Assignment Chemical Shift Multiplicity Constant (J, Integration
(ppm) Hz)

-CH:- (Ethyl) ~4.3 Quartet ~7.1 2H

-CHs (Ethyl) ~1.3 Triplet ~7.1 3H

H-3 (Furan) ~7.0 Doublet ~3.4 1H

H-4 (Furan) ~6.1 Doublet ~34 1H

-CHs (Furan) ~2.4 Singlet - 3H

13C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

Predicted chemical shifts based on structure-activity relationships and data from similar furan

derivatives.

Assignment Predicted Chemical Shift (ppm)
C=0 (Ester) ~159

C-5 (Furan) ~157

C-2 (Furan) ~145

C-3 (Furan) ~118

C-4 (Furan) ~108

-CHz2- (Ethyl) ~60

-CHs (Furan) ~14

-CHs (Ethyl) ~14

© 2025 BenchChem. All rights reserved. 2/7 Tech Support


https://www.benchchem.com/product/b1276098?utm_src=pdf-body
https://www.benchchem.com/product/b1276098?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1276098?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

IR (Infrared) Spectroscopy Data

Expected absorption bands based on the functional groups present in the molecule and

comparison with Ethyl 2-furancarboxylate.

Wavenumber (cm™1) Intensity Assignment

~2980-2900 Medium C-H stretch (Aliphatic)

~1720 Strong C=0 stretch (Ester)

~1580, ~1470 Medium-Strong C=C stretch (Furan ring)
~1290, ~1140 Strong C-O stretch (Ester and Furan)
~1020 Medium =C-O-C stretch (Furan)

MS (Mass Spectrometry) Data

Predicted major fragments based on the structure and typical fragmentation patterns of esters

and furan compounds.

m/z Relative Intensity Possible Fragment lon
154 Moderate [M]* (Molecular lon)

125 High [M - C2Hs]*

109 High [M - OC2Hs]* (Base Peak)
81 Moderate [M - COOC2Hs]*

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for Ethyl 5-

methylfuran-2-carboxylate, based on standard laboratory practices for similar organic

compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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o Sample Preparation: Dissolve approximately 10-20 mg of purified Ethyl 5-methylfuran-2-
carboxylate in 0.5-0.7 mL of deuterated chloroform (CDCIs) or another suitable deuterated
solvent in a standard 5 mm NMR tube.

 Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.
e 'H NMR Acquisition:
o Acquire a proton spectrum with a spectral width of approximately 10-12 ppm.
o Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.
o Typically, 16-64 scans are sufficient to achieve a good signal-to-noise ratio.
e 13C NMR Acquisition:
o Acquire a carbon spectrum with a spectral width of approximately 200-220 ppm.
o Employ proton decoupling to simplify the spectrum.

o Alonger relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or
more) are typically required.

o Data Processing: Process the raw data using appropriate software to perform Fourier
transformation, phase correction, and baseline correction. Calibrate the chemical shifts using
the residual solvent peak (e.g., CDCIs at 7.26 ppm for *H and 77.16 ppm for 13C).

Infrared (IR) Spectroscopy

e Sample Preparation:

o Neat Liquid: Place a drop of the neat liquid sample between two potassium bromide (KBr)
or sodium chloride (NaCl) plates.

o Solution: Alternatively, dissolve a small amount of the sample in a suitable solvent (e.g.,
chloroform) and place it in a liquid cell.

e Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
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o Data Acquisition:
o Record a background spectrum of the empty sample holder (or solvent).
o Record the sample spectrum over the range of 4000-400 cm™1,
o Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

» Data Processing: The software will automatically subtract the background spectrum from the
sample spectrum to yield the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

o Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.qg.,
methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas or
liquid chromatography system.

« lonization: Utilize Electron lonization (EI) for fragmentation analysis or a soft ionization
technique like Electrospray lonization (ESI) to primarily observe the molecular ion.

e Mass Analysis: Use a mass analyzer such as a quadrupole, time-of-flight (TOF), or ion trap
to separate the ions based on their mass-to-charge ratio (m/z).

o Data Acquisition: Scan a mass range appropriate for the molecular weight of the compound
(e.g., m/z 50-300).

o Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to
confirm the structure.

Workflow and Data Integration

The following diagram illustrates the logical workflow for the complete spectroscopic
characterization of Ethyl 5-methylfuran-2-carboxylate.
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Caption: Workflow for the synthesis, purification, and spectroscopic characterization of Ethyl 5-
methylfuran-2-carboxylate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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